
15-Acetylthio-4,7,10,13-tetraoxa-pentadecanoic acid succinimidyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Acetylthio-4,7,10,13-tetraoxa-pentadecanoic acid succinimidyl ester, also known as ATTO-TAG, is a reactive fluorescent labeling agent used in scientific experiments to label amino acids, proteins, and other biological molecules. It has a molecular formula of C17H27NO9S and a molecular weight of 421.5 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is quite flexible, which is why conformer generation is disallowed . The IUPAC name for this compound is (2,5-dioxopyrrolidin-1-yl) 3- [2- [2- [2- (2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoate .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 143 Ų and a complexity of 499. It has 0 hydrogen bond donors, 10 hydrogen bond acceptors, and 18 rotatable bonds . Its exact mass and monoisotopic mass are both 421.14065261 g/mol .Applications De Recherche Scientifique
15-Acetylthio-4,7,10,13-tetraoxa-pentadecanoic acid succinimidyl ester has been used in a variety of scientific research applications. It has been used to label proteins, lipids, and other molecules, as well as to cross-link molecules. It has also been used to modify proteins, lipids, nucleic acids, and other molecules. It has been used in a variety of biochemical and physiological experiments, including enzyme assays, protein-protein interactions, and cell signaling studies.
Mécanisme D'action
Target of Action
Result of Action
The result of the action of this compound is the successful labeling of amino acids, proteins, and other biological molecules, enabling their visualization under specific conditions. This allows researchers to track these molecules and study their behavior in various biological contexts.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other reactive substances . As a research tool, it is typically used under controlled laboratory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
15-Acetylthio-4,7,10,13-tetraoxa-pentadecanoic acid succinimidyl ester has several advantages for lab experiments. It is a versatile molecule that can be used to label, cross-link, or modify other molecules. It is also a stable molecule, making it ideal for long-term experiments. However, this compound is also limited in its applications, as it cannot be used to modify DNA or RNA.
Orientations Futures
15-Acetylthio-4,7,10,13-tetraoxa-pentadecanoic acid succinimidyl ester has many potential future directions. It could be used to study protein-protein interactions more effectively, as well as to study the effects of drugs on cells. It could also be used to study the effects of mutations on proteins, as well as to study the effects of environmental factors on proteins. Additionally, it could be used to study the effects of epigenetic modifications on proteins. Finally, it could be used to study the effects of post-translational modifications on proteins.
Méthodes De Synthèse
15-Acetylthio-4,7,10,13-tetraoxa-pentadecanoic acid succinimidyl ester is synthesized by a two-step reaction. First, 15-ATPA is synthesized by reaction of 15-acetylthio-4,7,10,13-tetraoxa-pentadecanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in aqueous solution. The second step involves reaction of the 15-ATPA with N-hydroxysuccinimide (NHS) in aqueous solution. The resulting product is this compound, which can be purified by chromatography.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO9S/c1-14(19)28-13-12-26-11-10-25-9-8-24-7-6-23-5-4-17(22)27-18-15(20)2-3-16(18)21/h2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXCZLCOQODDNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

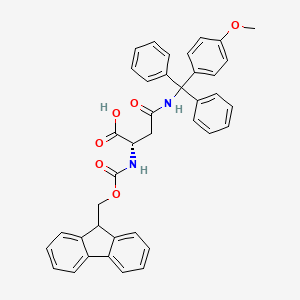

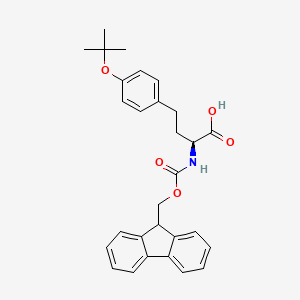
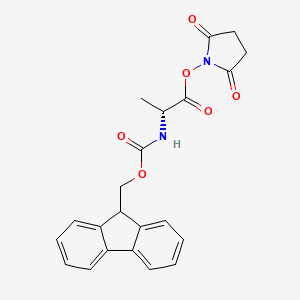

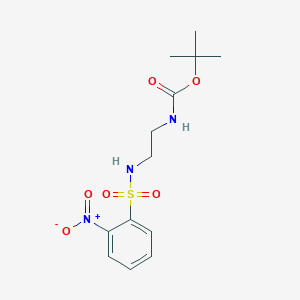
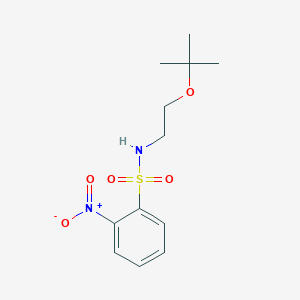
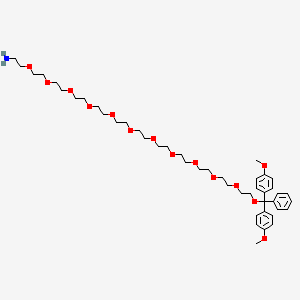


![HOOC-dPEG(4)-[PEG(12)-OMe]3](/img/structure/B6363016.png)


